1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane
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Overview
Description
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a pyridine ring substituted with bromine and fluorine atoms, a carbonyl group, and a methylsulfanyl group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as 2,3-dichloropyridine
Attachment of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using reagents such as acyl chlorides or anhydrides.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors like amino alcohols or diamines.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Applications in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the carbonyl group and the azepane ring can facilitate binding to active sites or allosteric sites of proteins, modulating their activity. The bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding interactions.
Comparison with Similar Compounds
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane can be compared with other similar compounds, such as:
1-(5-Chloro-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane: Similar structure but with chlorine instead of bromine.
1-(5-Bromo-6-chloropyridine-3-carbonyl)-3-(methylsulfanyl)azepane: Similar structure but with chlorine instead of fluorine.
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(ethylsulfanyl)azepane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)-(3-methylsulfanylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2OS/c1-19-10-4-2-3-5-17(8-10)13(18)9-6-11(14)12(15)16-7-9/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNSRLPNRDVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCN(C1)C(=O)C2=CC(=C(N=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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